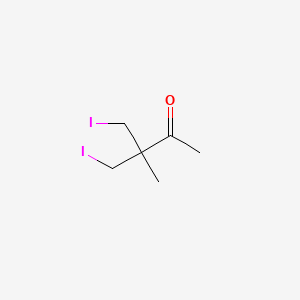
4-Iodo-3-(iodomethyl)-3-methylbutan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-3-(iodomethyl)-3-methylbutan-2-one is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of iodine atoms attached to a butanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-(iodomethyl)-3-methylbutan-2-one typically involves the iodination of a suitable precursor. One common method is the reaction of 3-methylbutan-2-one with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective iodination of the desired positions on the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
4-Iodo-3-(iodomethyl)-3-methylbutan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used, typically in acidic or basic conditions.
Major Products
Substitution: Products include alcohols, amines, and thiols.
Reduction: Products include alcohols and hydrocarbons.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
科学研究应用
4-Iodo-3-(iodomethyl)-3-methylbutan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving iodine.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Iodo-3-(iodomethyl)-3-methylbutan-2-one involves the interaction of its iodine atoms with various molecular targets. In biological systems, the compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the modification of protein function. The specific pathways involved depend on the particular biological context and the nature of the nucleophilic targets.
相似化合物的比较
Similar Compounds
4-Iodo-3-methylbutan-2-one: Lacks the additional iodine atom on the methyl group.
3-Iodo-3-methylbutan-2-one: Iodine is attached to a different carbon atom.
4-Bromo-3-(bromomethyl)-3-methylbutan-2-one: Bromine atoms replace iodine atoms.
Uniqueness
4-Iodo-3-(iodomethyl)-3-methylbutan-2-one is unique due to the presence of two iodine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the properties of iodine are advantageous, such as in radiolabeling and the study of iodine-related biological processes.
属性
CAS 编号 |
96285-25-5 |
|---|---|
分子式 |
C6H10I2O |
分子量 |
351.95 g/mol |
IUPAC 名称 |
4-iodo-3-(iodomethyl)-3-methylbutan-2-one |
InChI |
InChI=1S/C6H10I2O/c1-5(9)6(2,3-7)4-8/h3-4H2,1-2H3 |
InChI 键 |
PEMNWFTUXPYTOY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C)(CI)CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


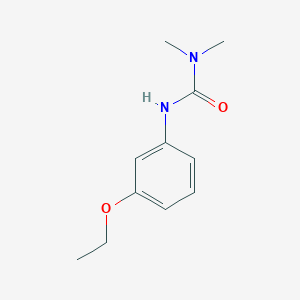
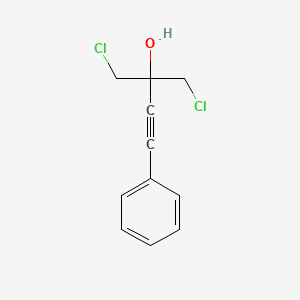
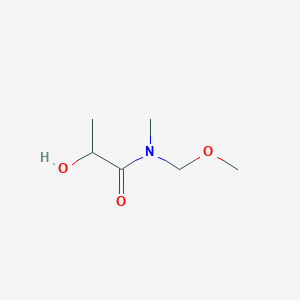
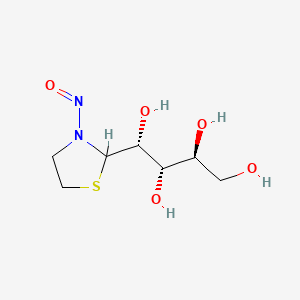
![[Bis(trimethylsilyl)methyl]phosphane](/img/structure/B14356158.png)
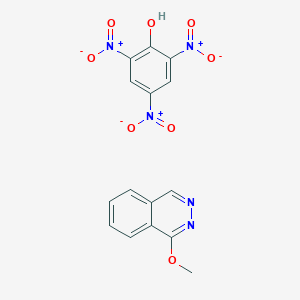
![Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate)](/img/structure/B14356169.png)
![N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B14356170.png)
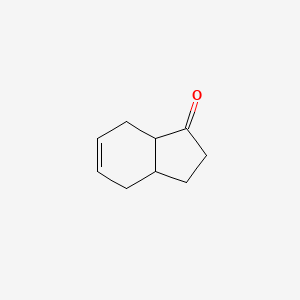
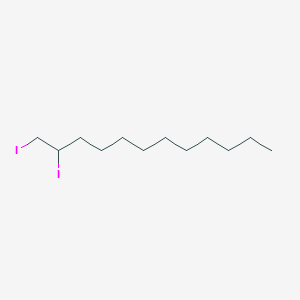
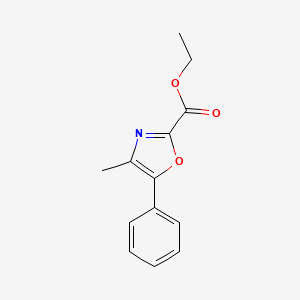
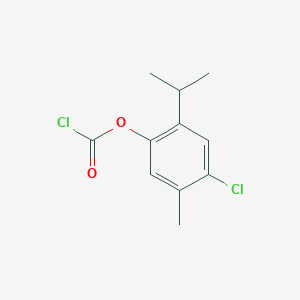

![N-(2-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14356193.png)
